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Compound Name: Oct-1-en-3-ol-d3

Cat. No.: B12379434 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation

pattern of Oct-1-en-3-ol-d3, a deuterated isotopologue of the volatile organic compound oct-1-

en-3-ol. This information is critical for researchers utilizing this labeled compound as an internal

standard in quantitative mass spectrometry-based assays, as well as for those studying its

metabolism and pharmacokinetic properties. Understanding the fragmentation behavior is

essential for accurate compound identification, structural elucidation, and the development of

robust analytical methods.

Introduction to the Mass Spectrometry of Oct-1-en-
3-ol
Oct-1-en-3-ol, also known as mushroom alcohol, is a secondary alcohol containing a terminal

vinyl group. Its mass spectrum is characterized by fragmentation pathways typical for alcohols,

primarily α-cleavage and dehydration.[1][2] The deuterated analog, Oct-1-en-3-ol-d3, where

three deuterium atoms are located on the terminal vinyl group (positions 1 and 2), is a valuable

tool in analytical chemistry. The deuterium labeling provides a distinct mass shift, allowing for

its differentiation from the endogenous, non-deuterated form.[3]

The molecular weight of non-deuterated Oct-1-en-3-ol is 128.21 g/mol , while Oct-1-en-3-ol-d3
has a molecular weight of 131.23 g/mol .[3][4] This mass difference is the basis for its use as

an internal standard.
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Predicted Electron Ionization Mass Spectrometry
Fragmentation Pattern
While a publicly available, experimentally derived mass spectrum for Oct-1-en-3-ol-d3 is not

readily available, a highly probable fragmentation pattern can be predicted based on the well-

understood fragmentation of its non-deuterated counterpart and the principles of mass

spectrometry. The primary ionization technique discussed here is Electron Ionization (EI).

Upon electron ionization, the molecule loses an electron to form a molecular ion (M⁺•). For

Oct-1-en-3-ol-d3, the molecular ion is expected at a mass-to-charge ratio (m/z) of 131. The

subsequent fragmentation is dictated by the stability of the resulting fragment ions and neutral

losses.

Key Fragmentation Pathways
The principal fragmentation mechanisms for Oct-1-en-3-ol and its deuterated analog are:

α-Cleavage: This is the cleavage of a carbon-carbon bond adjacent to the carbon bearing

the hydroxyl group. This is a dominant fragmentation pathway for alcohols as it leads to the

formation of a resonance-stabilized oxonium ion.

Dehydration: The loss of a water molecule (H₂O) is another common fragmentation pathway

for alcohols.

Allylic Cleavage: The presence of a double bond can facilitate cleavage at the allylic position.

Hydrocarbon Fragmentation: Cleavage of the alkyl chain can also occur, leading to a series

of hydrocarbon fragments.

Predicted Fragmentation Data
The following tables summarize the predicted and known quantitative data for the major

fragment ions of both Oct-1-en-3-ol and Oct-1-en-3-ol-d3 under electron ionization.

Table 1: Mass Spectrometry Fragmentation Data for Oct-1-en-3-ol
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m/z
Proposed
Fragment Ion

Structure of
Ion

Proposed
Fragmentation
Pathway

Relative
Intensity (%)

128 [C₈H₁₆O]⁺•
[CH₂(CH)CH(OH

)C₅H₁₁]⁺•
Molecular Ion Low

110 [C₈H₁₄]⁺• Loss of H₂O Low

85 [C₆H₁₃]⁺
α-Cleavage (loss

of C₂H₃O•)
Moderate

72 [C₄H₈O]⁺•
McLafferty-type

rearrangement
Moderate

57 [C₃H₅O]⁺
[CH₂(CH)CH(OH

)]⁺

α-Cleavage (loss

of C₅H₁₁•)
100 (Base Peak)

43 [C₃H₇]⁺
Alkyl chain

fragmentation
High

Data compiled from NIST Mass Spectrometry Data Center.

Table 2: Predicted Mass Spectrometry Fragmentation Data for Oct-1-en-3-ol-d3
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m/z
Proposed
Fragment Ion

Structure of
Ion

Proposed
Fragmentation
Pathway

Predicted
Relative
Intensity

131 [C₈H₁₃D₃O]⁺•
[CD₂(CD)CH(OH

)C₅H₁₁]⁺•
Molecular Ion Low

113 [C₈H₁₁D₃]⁺• Loss of H₂O Low

85 [C₆H₁₃]⁺
α-Cleavage (loss

of C₂D₃O•)
Moderate

75 [C₄H₅D₃O]⁺•
McLafferty-type

rearrangement
Moderate

60 [C₃H₂D₃O]⁺
[CD₂(CD)CH(OH

)]⁺

α-Cleavage (loss

of C₅H₁₁•)

High (Predicted

Base Peak)

43 [C₃H₇]⁺
Alkyl chain

fragmentation
High

Visualization of the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the primary predicted

fragmentation pathway of Oct-1-en-3-ol-d3.
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Predicted EI fragmentation of Oct-1-en-3-ol-d3.

Experimental Protocols
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A standardized and robust experimental protocol is crucial for the reliable analysis of Oct-1-en-
3-ol-d3. The following provides a typical Gas Chromatography-Mass Spectrometry (GC-MS)

methodology suitable for the analysis of this volatile compound.

Sample Preparation
The method of sample preparation is dependent on the matrix. For liquid samples such as

plasma or urine, a liquid-liquid extraction or solid-phase extraction (SPE) is recommended. For

air or breath samples, thermal desorption from a sorbent tube is a common technique.

Liquid-Liquid Extraction Protocol:

To 1 mL of the liquid sample, add an appropriate internal standard (if Oct-1-en-3-ol-d3 is not

the internal standard itself).

Add 2 mL of a suitable organic solvent (e.g., a 1:1 mixture of hexane and diethyl ether).

Vortex the mixture for 2 minutes.

Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.

Carefully transfer the organic layer to a clean vial.

Dry the organic extract over anhydrous sodium sulfate.

Concentrate the sample to a final volume of 100 µL under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
Instrumentation:

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar

column.
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GC Conditions:

Injector Temperature: 250 °C

Injection Mode: Splitless

Injection Volume: 1 µL

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes

Ramp: 10 °C/min to 250 °C

Hold: 5 minutes at 250 °C

MS Conditions:

Ion Source: Electron Ionization (EI)

Ionization Energy: 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Mass Range: m/z 35-350

Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for targeted quantification. For SIM

analysis of Oct-1-en-3-ol-d3, monitor ions at m/z 60, 85, and 131. For non-deuterated Oct-1-

en-3-ol, monitor ions at m/z 57, 85, and 128.

Conclusion
The predictable fragmentation pattern of Oct-1-en-3-ol-d3, primarily driven by α-cleavage to

produce a base peak at m/z 60, makes it an excellent internal standard for the quantification of

its non-deuterated analog. The +3 Da mass shift in the molecular ion and the key fragment ion
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provides clear differentiation from the endogenous compound. The experimental protocol

outlined in this guide provides a robust starting point for the development of sensitive and

specific analytical methods for the analysis of this important volatile organic compound.

Researchers and drug development professionals can utilize this information to confidently

incorporate Oct-1-en-3-ol-d3 into their analytical workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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